molecular formula C16H16N2O3 B14816628 N'-[2-(4-methoxyphenyl)acetyl]benzohydrazide

N'-[2-(4-methoxyphenyl)acetyl]benzohydrazide

Cat. No.: B14816628
M. Wt: 284.31 g/mol
InChI Key: AMMKDQJAKGNHIC-UHFFFAOYSA-N
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Description

N’-[2-(4-methoxyphenyl)acetyl]benzohydrazide is a chemical compound with the molecular formula C16H16N2O3. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxyphenyl group and a benzohydrazide moiety, which contribute to its unique chemical properties.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N'-[2-(4-methoxyphenyl)acetyl]benzohydrazide

InChI

InChI=1S/C16H16N2O3/c1-21-14-9-7-12(8-10-14)11-15(19)17-18-16(20)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20)

InChI Key

AMMKDQJAKGNHIC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-methoxyphenyl)acetyl]benzohydrazide typically involves the reaction of 4-methoxyphenylacetic acid with benzohydrazide. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes to obtain the desired product in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of N’-[2-(4-methoxyphenyl)acetyl]benzohydrazide may involve large-scale synthesis using automated reactors and advanced purification techniques. The process is optimized to ensure cost-effectiveness and scalability while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-methoxyphenyl)acetyl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an enzyme inhibitor, making it useful in biochemical studies.

    Medicine: Research has indicated its potential as an antimicrobial and antitubercular agent, highlighting its therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N’-[2-(4-methoxyphenyl)acetyl]benzohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase. These interactions disrupt essential biochemical pathways, leading to the compound’s antimicrobial and antitubercular properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(4-methoxyphenyl)acetyl]benzohydrazide stands out due to its specific structural features, such as the methoxyphenyl group, which imparts unique chemical properties and biological activities.

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